7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride is a complex organic compound with significant implications in medicinal chemistry. Its chemical formula is and it has a molecular weight of 380.87 g/mol. This compound is recognized for its potential biological activities, particularly in the development of therapeutic agents targeting various conditions, including neurological disorders.
This compound can be synthesized through various chemical reactions and has been the subject of research due to its structural properties and biological relevance. It is commercially available from multiple suppliers, including BenchChem and AChemBlock, where it is offered with high purity levels (typically around 98%) for research purposes .
7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride belongs to the class of dibenzoazepines, which are bicyclic compounds characterized by their fused benzene rings and nitrogen-containing heterocycles. This compound is particularly noted for its aminobenzyl substituent, which enhances its pharmacological profile.
The synthesis of 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride typically involves several key steps:
The synthesis process may utilize Friedel-Crafts acylation as a crucial step, where an aromatic ring undergoes acylation to form the dibenzoazepine structure. The use of specific reagents and conditions, such as aluminum chloride and thionyl chloride, plays a vital role in achieving high yields and purity .
The molecular structure of 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride features a dibenzoazepine framework with an amino group and a methoxybenzyl substituent.
O=C1C(N)C2=CC=CC=C2C3=CC=CC=C3N1CC4=CC=C(OC)C=C4.[H]Cl
The compound's structure can be visualized using molecular modeling software to analyze its three-dimensional conformation.
7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride can participate in various chemical reactions:
Common reagents include potassium permanganate in acidic media for oxidation and lithium aluminum hydride in anhydrous ether for reduction . These reactions enable modifications that enhance the compound's biological activity.
The mechanism of action for 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride involves interactions with specific biological targets, including ion channels.
The compound exhibits the following physical properties:
Chemical properties include stability under standard laboratory conditions and reactivity with common reagents used in organic synthesis.
Purity levels are often reported around 98%, indicating high quality suitable for research applications .
7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride is utilized in various scientific research applications, particularly in:
This compound represents a promising area of study within medicinal chemistry due to its structural complexity and potential therapeutic applications.
Dibenzoazepines represent a structurally diverse class of heterocyclic compounds characterized by a seven-membered azepine ring fused between two benzene rings. The core scaffold exists in isomeric forms, primarily dibenzo[b,d]azepine and dibenzo[b,f]azepine, differing in ring fusion positions. This distinction profoundly influences three-dimensional conformation and biological activity. The compound 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride exemplifies the dibenzo[b,d] configuration, where the azepine nitrogen is positioned adjacent to the ketone functionality (position 6) and an amino group (position 7), with a 4-methoxybenzyl substituent at nitrogen (position 5) [5] [6].
Pharmacologically, dibenzoazepines demonstrate remarkable polypharmacology. Their tricyclic structure enables interactions with multiple biological targets:
Table 1: Key Pharmacological Targets of Dibenzoazepine Derivatives
Target | Biological Effect | Structural Requirements | Example Compound |
---|---|---|---|
Voltage-Gated Na+ Channels | Membrane stabilization, anticonvulsant, analgesic | Tricyclic ring system, lipophilic substituents | Eslicarbazepine acetate [7] |
TRPA1 Receptor | Agonism, modulation of nociception & inflammation | Electron-deficient rings, H-bond donors/acceptors | Morphanthridine analogs [3] |
α2-Adrenoceptors | Indirect activation, peripheral & central analgesia | Secondary amine, lipophilic aromatic groups | Oxcarbazepine metabolites [7] |
The therapeutic exploration of benzazepinones began in the mid-20th century with the serendipitous discovery of carbamazepine's antiepileptic properties. Its dibenzo[b,f]azepine scaffold (iminostilbene core) became a template for first-generation agents. However, metabolic drawbacks (e.g., epoxide formation leading to toxicity) spurred development of keto-analogs like oxcarbazepine. This 10-keto-dibenzoazepine undergoes reductive metabolism to eslicarbazepine, minimizing toxic metabolites and offering improved safety [2] [9].
The introduction of the 6(7H)-one moiety (benzazepinone) marked a significant advancement. This modification:
Modern synthetic routes, such as the three-step process involving TDAE-mediated carbanion generation followed by nitro reduction and intramolecular Buchwald-Hartwig amination, highlight efforts to streamline access to complex dibenzo[b,f]azepin-10-ol derivatives for structure-activity relationship (SAR) studies [2].
Table 2: Evolution of Key Dibenzoazepine Scaffolds in Therapeutics
Generation | Scaffold Type | Representative Drug | Key Advancement | Limitation Addressed |
---|---|---|---|---|
1st | Dibenzo[b,f]azepine (Imino) | Carbamazepine | Original tricyclic structure, broad efficacy | Metabolic activation to toxic epoxide |
2nd | 10-Keto-Dibenzo[b,f]azepine | Oxcarbazepine | Ketone reduction (no epoxide), prodrug | Variable metabolite levels |
3rd | Chiral Dibenzo[b,d]azepinone | Eslicarbazepine (S-enantiomer) | Enantioselective action, once-daily dosing, reduced interactions | Need for novel substitution patterns |
Research | N-Substituted [b,d]azepinone | 5-(4-Methoxybenzyl) derivative | Exploration of N-alkylaryl for target selectivity & ADME | Preclinical investigation stage |
Axial chirality, arising from restricted rotation around a single bond leading to atropisomerism, is increasingly recognized as a critical factor in the bioactivity of dibenzoazepines. While the core scaffold of 7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one itself may not exhibit axial chirality, its conformational flexibility and the presence of bulky substituents can influence its ability to bind targets where steric constraints exist. More significantly, closely related scaffolds, particularly biaryl-containing dibenzoazepines or analogs synthesized via benzannulation strategies, frequently display this property [10].
The significance of axial chirality in dibenzoazepine bioactivity includes:
The exploration of axial chirality in this class underscores the shift towards stereochemically informed drug design. Identifying and optimizing atropisomeric dibenzoazepine derivatives holds significant promise for developing agents with enhanced target selectivity, potency, and improved therapeutic indices.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1